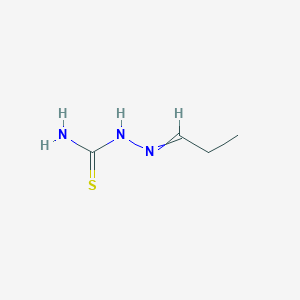

Propanal thiosemicarbazone

Description

Overview of Thiosemicarbazones as Versatile Ligands in Coordination and Medicinal Chemistry

Thiosemicarbazones represent a significant class of compounds in the realm of chemical research, primarily owing to their remarkable versatility as ligands in coordination and medicinal chemistry. irejournals.comirejournals.com These organic molecules are typically synthesized through a condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. rsc.orgresearchgate.netnih.gov The resulting structure contains a diverse array of donor atoms, including nitrogen and sulfur, which grants them a strong ability to chelate with various metal ions, particularly transition metals like copper, iron, nickel, and zinc. researchgate.netorientjchem.orgmdpi.com This chelation often leads to the formation of stable metal complexes with well-defined geometries. orientjchem.org

The coordination of thiosemicarbazones to a metal center can significantly enhance their biological activity compared to the free ligand. benthamopenarchives.comcore.ac.uk This enhancement is attributed to several factors, including increased lipophilicity, which can facilitate passage across cell membranes, and the stabilization of the ligand's structure. irejournals.combenthamopenarchives.com The biological properties of these metal complexes are extensive and include potential anticancer, antimicrobial, antiviral, and antifungal activities. irejournals.comirejournals.comjddtonline.info The mechanism of action is often linked to the inhibition of crucial enzymes, such as ribonucleotide reductase and topoisomerase, or the generation of reactive oxygen species. irejournals.combenthamopenarchives.comjddtonline.info

The structural diversity of thiosemicarbazones, achieved by modifying the aldehyde or ketone precursor, allows for the fine-tuning of their coordination properties and, consequently, their biological effects. irejournals.comjddtonline.info For instance, the incorporation of heterocyclic rings can lead to ligands with increased potency. scirp.org The ability of thiosemicarbazones to act as bidentate, tridentate, or even tetradentate ligands further contributes to their adaptability in forming a wide range of coordination compounds with varied structural and electronic properties. core.ac.ukscirp.org

Significance of Aldehyde-Derived Thiosemicarbazones in Contemporary Research

Aldehyde-derived thiosemicarbazones hold particular importance in modern chemical research due to their distinct structural features and broad spectrum of applications. The synthesis of these compounds involves the straightforward condensation of an aldehyde with a thiosemicarbazide. researchgate.netnih.gov This synthetic accessibility allows for the creation of a vast library of derivatives by simply varying the aldehyde component, which can range from simple aliphatic aldehydes to complex aromatic and heterocyclic aldehydes. researchgate.netgrafiati.com

A key area of interest is their application in medicinal chemistry. Many aldehyde-derived thiosemicarbazones and their metal complexes have demonstrated significant biological activities. nih.govbenthamopenarchives.com For example, certain derivatives have been investigated for their potential as anticancer agents, with some compounds, like Triapine®, advancing to clinical trials. rsc.orgbenthamopenarchives.com Their mode of action is often multifaceted, involving interactions with biological metal ions and the inhibition of enzymes essential for cell proliferation. benthamopenarchives.com

In the field of coordination chemistry, aldehyde-derived thiosemicarbazones are valued for their ability to form stable and structurally diverse metal complexes. rsc.org The nature of the aldehyde substituent can influence the electronic properties and steric environment of the resulting ligand, thereby dictating the geometry and reactivity of the metal complex. This tunability is crucial for designing complexes with specific catalytic or material properties. Furthermore, the incorporation of functionalities like fluorescent probes into the aldehyde backbone allows for the development of sensors and imaging agents. rsc.org

Research Trajectory and Scope Pertaining to Propanal Thiosemicarbazone Systems

The research trajectory for this compound, a specific aldehyde-derived thiosemicarbazone, is evolving, with studies beginning to explore its unique chemical and biological properties. As a simpler aliphatic thiosemicarbazone, it serves as a fundamental building block for understanding the structure-activity relationships within this class of compounds.

Initial research has indicated that this compound exhibits biological activity, such as preventing anaphylactic shock in mouse models and demonstrating some growth-stunting effects. capes.gov.br This suggests potential for further investigation into its pharmacological applications.

The primary focus of current and future research on this compound systems is expected to encompass several key areas:

Synthesis and Characterization: Developing efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. nih.govchemmethod.comlew.ro Detailed characterization using spectroscopic techniques (FTIR, NMR) and X-ray crystallography is essential to elucidate its structural features. researchgate.netchemmethod.com

Coordination Chemistry: Investigating the coordination behavior of this compound with a variety of transition metal ions. researchgate.netacs.org This includes determining the stoichiometry, geometry, and stability of the resulting metal complexes.

Biological Evaluation: Screening this compound and its metal complexes for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. eurjchem.comcore.ac.ukuowasit.edu.iq Mechanistic studies to understand how these compounds exert their biological effects at a molecular level will be crucial. benthamopenarchives.com

The study of this compound provides a valuable platform for fundamental research that can inform the design of more complex and potent thiosemicarbazone-based compounds for various applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(propylideneamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-2-3-6-7-4(5)8/h3H,2H2,1H3,(H3,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREKQYKLPZJBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944660 | |

| Record name | 2-Propylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22042-87-1 | |

| Record name | 2-Propylidenehydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylidenehydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Propanal Thiosemicarbazone

Optimized Synthesis of Propanal Thiosemicarbazone Ligand

The synthesis of the this compound ligand is most commonly achieved through a condensation reaction. This method is known for its efficiency and often results in good yields. nih.gov

Condensation Reactions for Ligand Preparation

The fundamental and most widely employed method for preparing this compound is the direct condensation of propanal with thiosemicarbazide (B42300). mdpi.comwikipedia.org This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. mdpi.comchemmethod.comnih.gov The mixture is usually heated under reflux for a period ranging from a few hours to 72 hours. mdpi.comnih.govtandfonline.com

The general reaction is as follows: Propanal + Thiosemicarbazide → this compound + Water

The reaction mechanism involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond. tandfonline.com The formation of the thiosemicarbazone product is often confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, as well as by its melting point. researchgate.net

In some instances, multi-step syntheses are employed where the aldehyde moiety is modified prior to the condensation step. researchgate.net A "transalkylidation" method has also been reported as a green and efficient alternative, involving the reaction of an aldehyde with acetone (B3395972) thiosemicarbazone in water. This method can simplify purification as the product often precipitates from the reaction mixture. tandfonline.com

Table 1: Examples of Reaction Conditions for Thiosemicarbazone Synthesis

| Aldehyde/Ketone | Reagent | Solvent | Catalyst | Conditions | Yield | Reference |

| Aromatic Aldehydes | Thiosemicarbazide | Ethanol | Glacial Acetic Acid | Reflux, 5h | - | chemmethod.com |

| Various Aldehydes/Ketones | Thiosemicarbazide | Ethanol | Glacial Acetic Acid | Reflux, 2h | 51-95% | nih.gov |

| Diketone | 4-methyl-3-thiosemicarbazide | Ethanol | Glacial Acetic Acid | Room Temp, 72h | 29% | mdpi.com |

| Aromatic Aldehydes | Thiosemicarbazide | Methanol | - | Room Temp, 24h | 20-71% | nih.gov |

| Benzaldehyde | Acetone Thiosemicarbazone | Water | - | Heating | - | tandfonline.com |

Purification and Yield Optimization Protocols

Following the condensation reaction, the crude this compound product often requires purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying the synthesized compounds. nih.govresearchgate.net Ethanol is a frequently used solvent for recrystallization. chemmethod.comnih.gov The purity of the final product is typically assessed by melting point determination and spectroscopic analysis. researchgate.net

Yield optimization can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst. For instance, microwave-assisted synthesis has been shown to be a time-efficient method, sometimes leading to improved yields compared to conventional heating. nih.govacs.org The choice of solvent can also play a crucial role; for example, the "transalkylidation" reaction in water can lead to easy isolation of a pure product due to its insolubility. tandfonline.com Optimization of the acid catalyst is also important; for instance, using acetic acid can prevent the deprotection of certain functional groups, leading to the desired product in good yield. acs.org

Functionalization and Structural Modification of this compound Derivatives

The structural versatility of thiosemicarbazones allows for extensive modifications at both the thiosemicarbazide and aldehyde/ketone moieties. These modifications are crucial for fine-tuning the electronic and steric properties of the resulting ligands and their metal complexes, which in turn influences their biological activity and chemical behavior. mdpi.com

N-Substitution Pathways on the Thiosemicarbazone Moiety

Substitution on the nitrogen atoms of the thiosemicarbazone backbone is a common strategy to create a diverse library of derivatives. The terminal N4-nitrogen of the thiosemicarbazide can be substituted with various alkyl or aryl groups. juniv.eduajchem-b.com This is typically achieved by starting with a substituted thiosemicarbazide in the initial condensation reaction. For example, 4-aryl substituted thiosemicarbazides can be synthesized and then reacted with an aldehyde to produce N4-aryl substituted thiosemicarbazones. juniv.edu

The synthesis of these substituted thiosemicarbazides can involve multi-step procedures, starting from an appropriate amine. For instance, reacting an amine with carbon disulfide followed by treatment with sodium chloroacetate (B1199739) and then hydrazine (B178648) hydrate (B1144303) can yield the desired N-substituted thiosemicarbazide. juniv.edu Another approach involves reacting a hydrazide with a substituted isothiocyanate. ajchem-b.com These N-substitutions can significantly impact the compound's properties, including its solubility and biological efficacy. scielo.br

Aldehyde Moiety Modifications and Analog Preparation

Modifications to the aldehyde (or ketone) precursor provide another avenue for creating a wide array of thiosemicarbazone analogs. By using different aldehydes, the steric and electronic properties of the resulting thiosemicarbazone can be systematically varied. For instance, using substituted phenyl propionaldehydes allows for the introduction of various functional groups on the aromatic ring. google.com

The synthesis of these modified aldehydes can be a key step. For example, 3,4-bis(alkyloxy)benzaldehydes with long alkyl chains have been synthesized and subsequently condensed with thiosemicarbazides to create novel derivatives. juniv.edu This strategy allows for the incorporation of features designed to modulate properties like lipophilicity.

Furthermore, α-N-heterocyclic thiosemicarbazones can be prepared by using heterocyclic aldehydes or ketones, such as 2-pyridinecarboxaldehyde (B72084) or 2-acetylpyridine (B122185). rsc.orgacs.org These modifications introduce additional coordination sites and can significantly alter the chelating behavior of the thiosemicarbazone ligand. rsc.org

Coordination Chemistry of Propanal Thiosemicarbazone with Metal Ions

Complexation Behavior of Propanal Thiosemicarbazone as a Ligand

This compound is a versatile ligand, capable of coordinating with metal ions in several ways. Its complexation behavior is influenced by its inherent structural features and the reaction environment.

This compound typically acts as a bidentate ligand, coordinating to metal centers through the sulfur atom and the hydrazinic nitrogen atom. researchgate.netjocpr.com This forms a stable five-membered chelate ring. core.ac.uk The coordination can occur with the ligand in its neutral thione form (C=S) or, more commonly, as a deprotonated, anionic thiolato form (C-S⁻). mdpi.commdpi.com This deprotonation happens at the N2-H group. core.ac.uk

The general coordination modes for thiosemicarbazones can be summarized as:

Neutral Bidentate (N,S): The ligand coordinates in its thione form.

Anionic Bidentate (N,S): The ligand is deprotonated at the hydrazinic nitrogen and coordinates in its thiolato form. mdpi.com

Tridentate or Higher: This occurs if the aldehyde or ketone precursor contains additional functional groups that can act as donor sites. mdpi.comsaudijournals.com

The formation and structure of metal complexes with this compound are significantly affected by the pH of the reaction medium. The ligand's ability to act as a neutral or anionic donor is directly tied to pH. In neutral or acidic conditions, the ligand tends to coordinate in its neutral thione form. However, in the presence of a base or at higher pH, the N-H proton of the hydrazinic moiety becomes labile and can be removed. core.ac.uknih.gov This deprotonation results in an anionic ligand that forms a strong bond with the metal ion through the thiolato sulfur. nih.gov

The choice of solvent also plays a critical role. Solvents like methanol (B129727) and ethanol (B145695) are commonly used for the synthesis of these complexes. jocpr.comnih.gov The solvent can influence the solubility of the reactants and the stability of the resulting complexes. In some cases, the solvent molecule itself can participate in the coordination sphere of the metal ion.

Ligand Denticity and Coordination Modes [8, 10, 14, 18, 21]

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating. jocpr.commdpi.com

This compound forms stable complexes with a wide array of transition metals. These complexes have been synthesized and characterized using various spectroscopic and analytical techniques.

Synthesis: A common synthetic method involves refluxing an ethanolic or methanolic solution of the this compound ligand with a corresponding metal salt (e.g., chlorides, acetates, sulfates). jocpr.commdpi.commdpi.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different structures, such as [ML₂] or [M(L)X₂], where L is the thiosemicarbazone ligand and X is an anion like Cl⁻. jocpr.com

Characterization: The characterization of these complexes relies on a combination of techniques:

Infrared (IR) Spectroscopy: This is used to determine the coordination sites. A key indicator of coordination is the shift in the ν(C=S) and ν(C=N) stretching frequencies. Upon coordination through the sulfur and azomethine nitrogen, the C=S band often shifts to a lower frequency, while the C=N band shifts, indicating the involvement of these groups in bonding. jocpr.com The disappearance of the ν(N-H) band can confirm deprotonation of the ligand.

NMR Spectroscopy (¹H, ¹³C): NMR is useful for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Pd(II), Pt(II)). Changes in the chemical shifts of protons near the coordination sites (e.g., the azomethine proton) provide evidence of complexation. researchgate.netmdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining its geometry. The appearance of new bands, particularly charge-transfer bands, upon complexation is common. mdpi.com

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their proposed formula. mdpi.com

Magnetic Susceptibility and EPR: These methods are used for paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III)) to determine the number of unpaired electrons and provide insight into the geometry of the complex. mdpi.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying its empirical formula. jocpr.com

The table below summarizes findings for some transition metal complexes with thiosemicarbazones.

| Metal Ion | Typical Geometry | Coordination Mode | Key Characterization Findings |

| Cu(II) | Square Planar, Octahedral | Anionic Bidentate (N,S) | Often paramagnetic; EPR spectra are used to determine g-values and covalency. mdpi.commdpi.com |

| Ni(II) | Square Planar, Octahedral | Neutral or Anionic Bidentate (N,S) | Can be diamagnetic (square planar) or paramagnetic (octahedral). jocpr.commdpi.com |

| Co(II) | Tetrahedral, Octahedral | Anionic Bidentate (N,S) | Magnetic and spectral data are used to distinguish between geometries. jocpr.commdpi.com |

| Zn(II) | Tetrahedral | Anionic Bidentate (N,S) | Diamagnetic; characterized by NMR and X-ray diffraction. researchgate.net |

| Pd(II) | Square Planar | Anionic Bidentate (N,S) | Typically forms 1:1 or 1:2 (metal:ligand) complexes; diamagnetic. mdpi.com |

| Pt(II) | Square Planar | Anionic Bidentate (N,S) | Similar to Pd(II) complexes; well-characterized by NMR. mdpi.com |

| Mo(V) | Distorted Square Planar | Anionic Bidentate (N,S) | Forms dinuclear complexes like [Mo₂O₂S₂(L)₂]. nih.gov |

| Ag(I) | Linear, Polymeric | Neutral Bidentate (N,S) | Coordination chemistry is diverse, often leading to multinuclear species. mdpi.com |

The coordination chemistry of thiosemicarbazones with lanthanide and actinide ions is less explored compared to transition metals. However, there is growing interest due to the unique electronic and magnetic properties of these f-block elements. scielo.org.cofunaab.edu.ng

Lanthanide Complexes: Lanthanide ions (Ln³⁺) are hard acids and typically prefer coordinating with oxygen donor ligands. However, they can form complexes with soft donor ligands like thiosemicarbazones, especially if the ligand also contains a harder donor atom or when the reaction conditions are carefully controlled. scielo.org.co Synthesis often involves reacting a lanthanide salt (e.g., LaCl₃, EuCl₃) with the deprotonated form of the ligand in an aqueous or mixed solvent system. scielo.org.co The resulting complexes often have high coordination numbers (8 or 9 are common) and may include water or other solvent molecules in their coordination sphere. Characterization relies heavily on IR, NMR, and luminescence spectroscopy, especially for ions like Eu(III) and Tb(III). scielo.org.co

Actinide Complexes: Research on actinide complexes with thiosemicarbazone ligands is very limited in publicly accessible literature. The handling of radioactive actinides presents significant challenges. However, based on their chemistry, actinides, like lanthanides, are expected to form complexes with high coordination numbers. Thorium (Th) and Uranium (U) would be the most likely candidates for such studies.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Ni, Co, Mn, Pd, Pt, Ag, Mo) [2, 5, 7, 8, 10, 11, 13, 14, 15, 18, 20, 21, 24, 25]

Structural Elucidation of this compound Metal Complexes

When crystals suitable for X-ray diffraction are obtained, the following structural features are often confirmed:

Coordination Geometry: The analysis confirms whether the geometry around the metal center is, for example, square planar, tetrahedral, or octahedral. saudijournals.com

Bonding Details: It provides exact measurements of the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths, which can give insight into the strength of the coordination.

Conformation of the Ligand: X-ray structures show that upon coordination, the ligand often adopts a planar conformation to accommodate the formation of the chelate ring. saudijournals.com For instance, the E configuration of the free ligand with respect to the C=N bond may change to the Z configuration in the complex to facilitate coordination. saudijournals.com

Intermolecular Interactions: The crystal structure reveals details about hydrogen bonding and other intermolecular forces that stabilize the crystal lattice. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. mdpi.com These studies can predict geometries, interpret spectroscopic data, and provide a deeper understanding of the electronic structure and reactivity of the complexes. mdpi.com

Single-Crystal X-ray Diffraction Analysis of Complex Geometries

Bidentate Coordination: In the most common mode, the thiosemicarbazone coordinates to the metal ion through the azomethine nitrogen and the thione sulfur atom, forming a stable five-membered chelate ring. mdpi.comrsc.orgresearchgate.net This coordination can occur with the ligand in its neutral (thione) form or, more commonly, as a deprotonated anion (thiolate). core.ac.uk The deprotonation of the N2-H proton (adjacent to the sulfur) is facilitated by the metal ion. acs.org

Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor group, the thiosemicarbazone can act as a tridentate ligand. For example, thiosemicarbazones derived from salicylaldehyde (B1680747) or 2-acetylpyridine (B122185) coordinate through the phenolic oxygen or pyridyl nitrogen, respectively, in addition to the azomethine nitrogen and sulfur. nih.govresearchgate.net This results in the formation of two fused chelate rings (one five-membered and one six-membered), enhancing the stability of the complex.

The coordination number and geometry of the resulting metal complexes are diverse and depend on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. Common geometries observed for thiosemicarbazone complexes include:

Square Planar: Often seen with Ni(II), Pd(II), and Cu(II) complexes. mdpi.commdpi.com

Tetrahedral: Less common, but observed for some Co(II) and Zn(II) complexes.

Octahedral: Frequently observed for a variety of metal ions like Cr(III), Fe(III), Co(III), and Ni(II), where the remaining coordination sites are occupied by other ligands or solvent molecules. nih.govresearchgate.netpurkh.com

Distorted Geometries: Due to the constraints of the chelate rings and electronic effects, distorted square-pyramidal or octahedral geometries are also common. nih.govresearchgate.net

For instance, the X-ray diffraction study of a Ni(II) complex with a thiosemicarbazone derived from 2-hydroxybenzaldehyde revealed a distorted octahedral geometry. researchgate.net Similarly, a palladium complex with a thiosemicarbazone ligand was found to have a slightly distorted square-planar geometry around the palladium center. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are crucial for characterizing thiosemicarbazone metal complexes, especially when single crystals for X-ray diffraction are not obtainable. Each method provides unique insights into the metal-ligand bonding.

FT-IR Spectroscopy

Infrared (IR) spectroscopy is widely used to identify the donor sites of the thiosemicarbazone ligand that are involved in coordination. The key IR spectral bands of the free ligand are compared with those of the metal complex.

ν(N-H) Vibration: The band corresponding to the N-H stretching vibration, typically found around 3100-3400 cm⁻¹, often shifts or disappears upon complexation, indicating deprotonation and coordination. purkh.comeujournal.org

ν(C=N) Vibration: The band for the azomethine C=N group, appearing in the 1600-1640 cm⁻¹ region, typically shifts to a lower frequency upon coordination. purkh.comacs.org This shift is due to the donation of electron density from the azomethine nitrogen to the metal ion, which weakens the C=N double bond.

ν(C=S) Vibration: The thioamide band, which has contributions from C=S stretching and is found around 750-850 cm⁻¹ and 1250-1350 cm⁻¹, is a key indicator of sulfur coordination. This band shifts to a lower frequency in the complex, indicating the weakening of the C=S bond upon coordination of the sulfur atom. researchgate.netpurkh.com

New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of metal-ligand bond formation. purkh.com

Table 1: Typical FT-IR Spectral Data (cm⁻¹) for Thiosemicarbazone Ligands and Their Metal Complexes

| Vibration | Free Ligand | Metal Complex | Indication |

|---|---|---|---|

| ν(N-H) | ~3100-3400 | Shifted or absent | Deprotonation and/or coordination |

| ν(C=N) | ~1600-1640 | Lower frequency | Coordination of azomethine nitrogen |

| ν(C=S) | ~750-850 | Lower frequency | Coordination of sulfur atom |

| ν(M-N) | - | ~400-600 | Formation of metal-nitrogen bond |

| ν(M-S) | - | ~400-500 | Formation of metal-sulfur bond |

Note: The exact positions of the bands can vary depending on the specific ligand and metal ion. researchgate.netpurkh.comacs.org

UV-Vis Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of thiosemicarbazone complexes typically show several types of absorption bands.

Intra-ligand Transitions: Bands in the ultraviolet region are usually assigned to π → π* and n → π* electronic transitions within the aromatic rings and the C=N and C=S chromophores of the thiosemicarbazone ligand. acs.orgresearchgate.net These bands may undergo a shift upon complexation.

Ligand-to-Metal Charge Transfer (LMCT): New bands that appear in the visible region upon complexation are often attributed to charge transfer from the ligand's orbitals (typically from the sulfur atom) to the vacant d-orbitals of the metal ion.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands can be observed in the visible or near-infrared region. nih.govtandfonline.com The position and number of these bands are indicative of the geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). aip.org

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying diamagnetic metal complexes (e.g., Zn(II), Ni(II) in a square planar geometry, Pd(II)).

¹H NMR: Upon coordination, the proton signals of the ligand, especially those near the donor atoms, experience a shift. The signal for the N²-H proton often disappears upon deprotonation and complexation. nih.gov The azomethine proton (-CH=N) signal is also sensitive to coordination and typically shifts downfield. eujournal.orgresearchgate.net

¹³C NMR: The carbon signals of the C=N and C=S groups are shifted upon complexation, providing further evidence of coordination through the azomethine nitrogen and thione sulfur. uowasit.edu.iq

¹⁵N NMR: In more advanced studies, ¹H,¹⁵N HMBC experiments can identify the nitrogen atoms involved in coordination. rsc.org

EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Mn(II). The EPR spectrum provides information about the electronic environment of the unpaired electron(s). For Cu(II) complexes (d⁹, S=1/2), the g-values (g|| and g⊥) and the copper hyperfine coupling constant (A||) can be used to determine the geometry of the complex and the nature of the metal-ligand bond. For instance, in many Cu(II)-thiosemicarbazone complexes, the observation that g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of a square planar or distorted octahedral geometry.

Magnetic Properties of Paramagnetic Metal Complexes

The study of the magnetic properties of thiosemicarbazone complexes provides valuable information about the oxidation state and stereochemistry of the central metal ion. Magnetic susceptibility measurements are typically carried out over a range of temperatures.

Diamagnetic Complexes: Complexes of d¹⁰ ions like Zn(II) or square planar d⁸ ions like Ni(II) and Pd(II) are typically diamagnetic. For example, a Ni(II) complex with a thiosemicarbazone derived from 2-hydroxybenzaldehyde was found to be diamagnetic, consistent with a square planar geometry. researchgate.net

Paramagnetic Complexes: Complexes with unpaired electrons are paramagnetic. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility, can help in determining the number of unpaired electrons and thus the geometry of the complex.

Ni(II) Complexes: Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, typically exhibiting magnetic moments in the range of 2.9–3.4 B.M. researchgate.net This contrasts with their diamagnetic square planar counterparts.

Cu(II) Complexes: Mononuclear Cu(II) complexes have one unpaired electron and typically show magnetic moments around 1.7–2.2 B.M. researchgate.net

Fe(III) and Mn(II) Complexes: High-spin complexes of these ions are paramagnetic with five unpaired electrons.

In polynuclear complexes, magnetic susceptibility measurements can also reveal magnetic exchange interactions between the metal centers. If the magnetic susceptibility decreases as the temperature is lowered, it indicates an antiferromagnetic interaction, where the spins on adjacent metal ions are coupled in an antiparallel fashion. researchgate.net

Stability and Reactivity of this compound Metal Complexes in Solution

The stability and reactivity of metal complexes in solution are critical for many of their applications. The formation of thiosemicarbazone complexes with metal ions in solution is an equilibrium process. irejournals.com

The stability of these complexes is influenced by several factors:

Nature of the Metal Ion: The stability generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

Ligand Structure: The denticity of the ligand is a major factor; tridentate ligands generally form more stable complexes than bidentate ones due to the chelate effect. Substituents on the thiosemicarbazone backbone can also influence stability through electronic and steric effects. irejournals.com

pH of the Solution: The pH plays a crucial role as the thiosemicarbazone ligand is often deprotonated upon coordination. The stability of the complexes is therefore pH-dependent.

The stability of the complexes in solution can be quantified by determining their stability constants (log β). This is often done using techniques like spectrophotometric or potentiometric titrations, where changes in the UV-Vis spectrum or pH are monitored as a metal ion solution is titrated with the ligand. univie.ac.at

The reactivity of thiosemicarbazone complexes in solution is also an area of interest. Upon coordination, the properties of both the metal ion and the ligand can be modified.

Redox Reactions: The coordination of a thiosemicarbazone can stabilize certain oxidation states of a metal ion or facilitate redox reactions. For example, in some cases, the reaction of a thiosemicarbazone with Cu(II) can result in the reduction of the metal to Cu(I). nih.gov

Ligand Exchange: The coordinated thiosemicarbazone can potentially be replaced by other competing ligands, depending on their relative binding affinities.

Reactivity of the Coordinated Ligand: The chemical reactivity of the thiosemicarbazone ligand itself can be altered upon coordination. For instance, reactions at the imine bond, such as addition of alcohols to form hemiaminals, have been observed in the coordination sphere of rhenium. acs.org

The stability of these complexes under physiological conditions is particularly important for their potential biological applications, as the complex must remain intact to reach its target, or in some cases, release the active component at the desired site. benthamopenarchives.com

Advanced Spectroscopic and Analytical Characterization Techniques for Propanal Thiosemicarbazone Systems

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for the structural elucidation of propanal thiosemicarbazone and its coordination compounds. These methods probe the vibrational modes of molecules, offering a detailed fingerprint of the functional groups present and how they are affected by complexation. triprinceton.orgmdpi.com

In the FT-IR spectrum of the free this compound ligand, several characteristic bands are observed. The N-H stretching vibrations of the hydrazinic and amine groups typically appear in the region of 3150–3450 cm⁻¹. nih.govuq.edu.auresearchgate.net The presence of a band around 3214 cm⁻¹ for ν(N-H) and the absence of a band near 2570 cm⁻¹ for ν(S-H) indicate that in the solid state, the ligand exists in its thione form rather than the thiol tautomer. mdpi.com A strong absorption band corresponding to the azomethine (C=N) stretching vibration is typically found around 1583-1621 cm⁻¹. nih.govuwc.ac.zaorientjchem.org The thioamide group gives rise to bands, with the C=S stretching vibration often observed in the 815–842 cm⁻¹ and 1203–1278 cm⁻¹ ranges. nih.govrsc.org

Upon coordination to a metal ion, significant shifts in these vibrational frequencies provide evidence of bonding. A key indicator of coordination is the shift of the ν(C=N) band, which typically moves to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in the metal-ligand bond. nih.gov

Furthermore, in the spectra of many metal complexes, the disappearance of the N-H stretching band and the appearance of a new band for ν(C-S) in the 581-628 cm⁻¹ range suggest the deprotonation of the ligand and coordination of the sulfur atom in its thiol form. mdpi.com The involvement of the sulfur and azomethine nitrogen atoms in coordination is further supported by the appearance of new bands in the low-frequency region, corresponding to M-S and M-N stretching vibrations, respectively. rsc.org

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is particularly sensitive to polar bonds like C=O, N-H, and O-H, Raman spectroscopy is more effective for analyzing non-polar bonds with polarizable electron clouds, such as C-C and C-S bonds. triprinceton.orgnicoletcz.cz For instance, the C=N stretching mode can also be observed in the Raman spectrum. researchgate.net The combined use of FT-IR and Raman provides a more complete vibrational analysis of this compound systems.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Functional Group | Free Ligand (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) | Interpretation of Shift |

| ν(N-H) | 3150-3450 | Often shifts or disappears | Involvement of N-H group in coordination or deprotonation |

| ν(C=N) (azomethine) | 1583-1621 | Shifts to lower/higher frequency | Coordination of azomethine nitrogen to metal ion |

| ν(C=S) (thioamide) | 815-842, 1203-1278 | Shifts, may disappear | Coordination of sulfur atom |

| ν(C-S) (thiol) | Not present | 581-628 | Deprotonation and coordination of sulfur in thiol form |

| ν(M-N) | Not present | 479-504 | Formation of metal-nitrogen bond |

| ν(M-S) | Not present | - | Formation of metal-sulfur bond |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complex Stoichiometry

Electronic absorption spectroscopy, or UV-Vis, is a valuable tool for investigating the electronic structure and properties of this compound and its metal complexes. This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. tanta.edu.eginflibnet.ac.in

The UV-Vis spectrum of the free this compound ligand typically displays two main types of absorption bands. High-energy bands, usually found in the ultraviolet region (215-322 nm), are assigned to π → π* transitions within the aromatic rings and the C=N and C=S chromophores. uq.edu.aunih.gov Lower energy bands, often appearing at longer wavelengths, are attributed to n → π* transitions, which involve the non-bonding electrons on the nitrogen and sulfur atoms. nih.govuomustansiriyah.edu.iq

Upon complexation with a metal ion, the UV-Vis spectrum undergoes noticeable changes. The original π → π* and n → π* bands of the ligand may shift in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and change in intensity. tanta.edu.eguomustansiriyah.edu.iq These shifts are indicative of the coordination of the ligand to the metal center, which alters the energy levels of the molecular orbitals.

In addition to these ligand-centered transitions, the spectra of metal complexes often exhibit new absorption bands. These can include ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based orbital. mdpi.com For transition metal complexes, d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal ion, may also be observed, typically as weak bands in the visible region. sci-hub.se The position and intensity of these d-d bands can provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar). science.gov

UV-Vis spectroscopy can also be employed to determine the stoichiometry of the metal-ligand complexes in solution using methods like the continuous variation method (Job's plot) or the mole-ratio method. By monitoring the absorbance at a specific wavelength while varying the mole fraction of the ligand and metal, the ratio in which they combine to form the complex can be determined.

Table 2: Typical Electronic Transitions in this compound Systems

| Transition Type | Wavelength Region | Description |

| π → π | UV (215-322 nm) | Excitation of electrons in π bonds (e.g., C=C, C=N, C=S) |

| n → π | UV-Vis (near UV) | Excitation of non-bonding electrons (from N, S) to antibonding π* orbitals |

| Ligand-to-Metal Charge Transfer (LMCT) | UV-Vis | Excitation of an electron from a ligand orbital to a metal orbital |

| d-d Transitions | Visible | Excitation of electrons between d-orbitals of a transition metal ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of this compound and its diamagnetic metal complexes in solution. westmont.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. scirp.org

The ¹H NMR spectrum of free this compound provides a map of all the hydrogen atoms in the molecule. docbrown.info Key signals include those for the protons of the propanal backbone, the aromatic or aliphatic substituents (if any), and the N-H protons of the thiosemicarbazone moiety. The hydrazinic N-H proton often appears as a singlet at a downfield chemical shift, for instance, around δ 11.15 ppm. researchgate.net The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for the complete assignment of the proton skeleton. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. For example, the carbon atom of the C=S group will have a characteristic downfield shift.

Upon coordination to a diamagnetic metal ion (such as Zn(II), Cd(II), or Ni(II) in a square-planar geometry), significant changes are observed in the ¹H and ¹³C NMR spectra. researchgate.netcore.ac.uk The disappearance of the signal for the hydrazinic N-H proton is a strong indication of its deprotonation upon complexation. mdpi.comcore.ac.uk Furthermore, the signals for protons and carbons near the coordination sites (the azomethine and thioamide groups) typically experience a shift in their chemical shifts. mdpi.comresearchgate.net For instance, the signal for the azomethine proton (CH=N) may shift upfield or downfield, reflecting the change in its electronic environment upon coordination of the nitrogen atom to the metal. core.ac.uk These coordination-induced shifts are crucial for confirming the binding mode of the ligand in solution.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Propanal and its Thiosemicarbazone Moiety

| Atom | Propanal (approx. δ) | This compound Moiety (approx. δ) | Notes |

| ¹H NMR | |||

| -CHO | 9.7 | - | Aldehyde proton |

| -CH=N- | - | ~8.0-8.5 | Azomethine proton, shifts upon complexation |

| -NH- (hydrazinic) | - | ~11.0-11.8 | Disappears upon deprotonation and complexation |

| -NH₂ | - | ~7.5-8.5 | Amine protons |

| -CH₂- | 2.4 | ~2.5-3.0 | Methylene protons adjacent to azomethine |

| -CH₃ | 1.1 | ~1.2 | Methyl protons |

| ¹³C NMR | |||

| -CHO | ~203.2 | - | Aldehyde carbon |

| -C=S | - | ~178 | Thioamide carbon, shifts upon complexation |

| -C=N- | - | ~140-150 | Azomethine carbon, shifts upon complexation |

| -CH₂- | ~37.3 | ~30-40 | Methylene carbon |

| -CH₃ | ~6.0 | ~10-15 | Methyl carbon |

Note: Chemical shifts are approximate and can be influenced by the solvent and specific molecular structure.

While diamagnetic compounds give sharp NMR signals, complexes with paramagnetic metal ions (e.g., Cu(II), Fe(II), Co(II)) present a different challenge and opportunity. The unpaired electrons in paramagnetic centers cause large shifts (hyperfine shifts) and significant broadening of NMR signals for nuclei in their vicinity, often rendering them undetectable with standard NMR techniques. mdpi.com

However, paramagnetic NMR can still provide valuable structural and electronic information. The magnitude and sign of the hyperfine shift are sensitive to the distance and orientation of the nucleus relative to the paramagnetic center. This information can be used to probe the electronic structure and magnetic properties of the complex. mdpi.com Furthermore, the paramagnetic relaxation enhancement (PRE) effects on nuclear relaxation rates can be used to obtain distance constraints between the paramagnetic metal ion and various nuclei in the ligand, which is particularly useful for studying the structure of metalloproteins and other large biomolecules. mdpi.com Specialized NMR experiments and the use of nuclei with lower gyromagnetic ratios, like ¹³C and ¹⁵N, can help to overcome some of the challenges associated with signal broadening. mdpi.com

1H NMR and 13C NMR for Ligand and Diamagnetic Complexes [4, 6, 7, 9, 11, 12, 16, 17, 19]

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound and its metal complexes. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are two "soft" ionization techniques commonly employed for this purpose, as they can ionize and vaporize thermally labile molecules like coordination compounds with minimal fragmentation. univie.ac.at

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. This technique is particularly well-suited for polar and ionic compounds and can provide precise molecular weight information. univie.ac.at The resulting mass spectrum will show a peak corresponding to the molecular ion ([M]⁺ or [M]⁻), or adducts such as [M+H]⁺ or [M+Na]⁺. univie.ac.at

MALDI-TOF involves embedding the analyte in a solid matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined by the time it takes them to reach the detector.

For metal complexes of this compound, mass spectrometry can confirm the proposed molecular formula by matching the observed m/z of the molecular ion peak with the calculated value. mdpi.com Additionally, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of the atoms and the strength of the bonds, helping to confirm the coordination mode of the ligand to the metal ion. mdpi.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). uwc.ac.zarsc.org This method is crucial for confirming the stoichiometry of newly synthesized this compound and its metal complexes. nih.gov

The technique involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within a ±0.4% margin) provides strong evidence for the purity and the proposed stoichiometry of the compound. univie.ac.at For metal complexes, elemental analysis, in conjunction with other techniques like mass spectrometry and spectroscopic methods, helps to definitively establish the metal-to-ligand ratio in the coordination compound. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Propanal Thiosemicarbazone and Its Complexes

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to simulate and predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical spectra can be generated to predict how propanal thiosemicarbazone interacts with electromagnetic radiation.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.commedium.comrespectprogram.orgsharif.eduresearchgate.net The calculation predicts the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (π → π* and n → π* transitions). acs.orgnih.gov For thiosemicarbazones, characteristic absorption bands are typically predicted in the UV region. nih.gov

IR Spectra: The vibrational frequencies of a molecule can be calculated using DFT. scirp.org These calculations produce a theoretical infrared (IR) spectrum by identifying the vibrational modes of the molecule (e.g., stretching, bending, and rocking of bonds). researchgate.net Comparing a simulated IR spectrum with an experimental one is a powerful way to confirm the functional groups present in the molecule, such as the C=S, C=N, and N-H vibrations characteristic of thiosemicarbazones. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netresearchgate.net These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Predicted NMR spectra can help in the assignment of complex experimental spectra and in distinguishing between different isomers or conformers of a molecule. nih.govlibretexts.org For this compound, calculations would predict distinct signals for the propyl group protons and carbons, as well as for the atoms in the thiosemicarbazone backbone.

Simulated UV-Vis and IR Spectra [4, 6]

Theoretical Exploration of Tautomeric Forms and Isomerism

Thiosemicarbazones, including this compound, can exist in various tautomeric and isomeric forms, which significantly influence their chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, allowing for the determination of the relative stabilities of different forms.

Tautomerism in thiosemicarbazones primarily involves the thione-thiol equilibrium. The molecule can exist in the thione form, characterized by a carbon-sulfur double bond (C=S), or the thiol form, which contains a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond in the thioamide moiety. Theoretical studies on various thiosemicarbazone derivatives consistently show that the thione form is energetically more stable than the thiol form. mdpi.comrsc.orgresearchgate.net For instance, DFT-B3LYP calculations performed on related thiocarbonohydrazones indicated that the diamino-thione tautomer is significantly more stable than the imino-thiol tautomers, with energy differences of 11.15 and 14.69 kcal/mol, respectively. rsc.org This preference for the thione form is also supported by experimental data, such as the absence of the S-H stretching vibration in the infrared spectra of these compounds. rsc.org

In addition to tautomerism, isomerism around the imine (C=N) and amide (C-N) bonds is also a key feature. This compound can exist as E and Z isomers with respect to the C=N double bond. Computational studies on similar thiosemicarbazone complexes have shown the presence of both E and Z isomers, which can be identified by techniques like NMR spectroscopy. mdpi.com The relative stability of these isomers can be influenced by factors such as steric hindrance and the coordination to a metal center.

Furthermore, the propanal moiety itself can exist in different conformations, namely cis and gauche forms, arising from the rotation around the C-C single bond. researchgate.net Theoretical calculations on the propanal molecule have shown that while the cis conformer is more stable in the neutral state, the gauche form is slightly lower in energy for the cation. researchgate.net This conformational flexibility adds another layer of complexity to the theoretical analysis of this compound.

A summary of the common tautomeric and isomeric forms of thiosemicarbazones investigated theoretically is presented below:

| Form | Description | Relative Stability | Computational Method |

| Thione Tautomer | Contains a C=S double bond | Generally more stable | DFT |

| Thiol Tautomer | Contains a C-SH single bond | Generally less stable | DFT |

| E Isomer | Substituents on opposite sides of the C=N bond | Dependent on substituents and environment | DFT, NMR Spectroscopy |

| Z Isomer | Substituents on the same side of the C=N bond | Dependent on substituents and environment | DFT, NMR Spectroscopy |

| cis Conformer | Planar CCCO backbone in the propanal moiety | More stable in neutral propanal | DFT |

| gauche Conformer | Carbonyl group rotated out of the plane in the propanal moiety | More stable in propanal cation | DFT |

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent. nih.gov While specific MD simulation studies on this compound are not widely reported, the methodology is well-suited to explore its behavior in a physiological environment.

An MD simulation would typically involve placing a model of this compound in a simulation box filled with water molecules and, if relevant, ions to mimic physiological conditions. The system's evolution over time is then calculated by solving Newton's equations of motion for all atoms. This allows for the observation of how the molecule moves, rotates, and changes its conformation.

Key aspects that can be investigated using MD simulations include:

Conformational Landscape: By analyzing the trajectory from an MD simulation, it is possible to identify the most populated conformations of this compound in solution. This complements the static picture provided by DFT calculations by revealing the dynamic equilibrium between different conformers. mdpi.com

Solvation and Hydrogen Bonding: MD simulations can provide a detailed picture of how water molecules arrange around the this compound molecule. This includes the formation and breaking of hydrogen bonds between the molecule's donor and acceptor groups (such as the amine and thione groups) and the surrounding water molecules.

Flexibility and Internal Motions: The simulations can quantify the flexibility of different parts of the molecule. For instance, the rotational freedom around the various single bonds in the propanal and thiosemicarbazide (B42300) moieties can be assessed.

Conformational analysis of new thiosemicarbazone derivatives using a combination of NMR spectroscopy and DFT calculations has shown that different conformations can be identified and their relative energies calculated. mdpi.com For example, in one study, the most energetically favorable conformations were found to have an E configuration for the double bonds. mdpi.com MD simulations could further elucidate the transition pathways and energy barriers between such stable conformations in a dynamic solvent environment.

The table below outlines the potential applications of molecular dynamics simulations in the study of this compound:

| Area of Investigation | Information Gained | Relevance |

| Conformational Dynamics | Identification of dominant conformers and their populations in solution. | Understanding the active conformation for biological interactions. |

| Solvent Interactions | Analysis of hydrogen bonding patterns and solvation shell structure. | Insight into solubility and bioavailability. |

| Molecular Flexibility | Quantification of dihedral angle rotations and overall molecular flexibility. | Important for receptor binding and drug design. |

Mechanistic Biological Activity Studies of Propanal Thiosemicarbazone and Its Metal Complexes in Vitro and in Silico Focus

In Vitro Antimicrobial Potency and Action Mechanisms

The antimicrobial properties of propanal thiosemicarbazone and its coordination compounds with various metal ions have been extensively studied against a wide range of pathogenic bacteria and fungi. These studies consistently demonstrate that the biological activity of the thiosemicarbazone ligand is often enhanced upon chelation with metal ions.

In vitro studies have established the antibacterial efficacy of this compound and its metal complexes against both Gram-positive and Gram-negative bacteria. The general consensus is that metal complexes exhibit greater inhibitory effects compared to the free ligand. researchgate.netnih.gov This enhanced activity is often attributed to the principles of Overtone's concept and Tweedy's chelation theory. Chelation can increase the lipophilic nature of the complex, facilitating its penetration through the bacterial cell membrane.

For instance, studies on various thiosemicarbazone complexes have shown significant activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhimurium, and Escherichia coli. nih.gov In some cases, the activity of these complexes, particularly those containing copper(II), has been reported to be comparable or even superior to standard antibiotics like chloramphenicol. nih.gov The coordination of the thiosemicarbazone to the metal ion typically occurs through the thionic sulfur and the azomethine nitrogen atoms. nih.govnih.gov

The antibacterial activity of these compounds is often evaluated using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). nih.govnih.gov Research on steroidal thiosemicarbazones and their palladium(II) complexes revealed that the complexes were more effective at inhibiting bacterial growth than the corresponding free ligands. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound and its Metal Complexes

| Compound/Complex | Bacterial Strain | Activity/Observation |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate activity |

| Copper(II) Complex | Staphylococcus aureus | Enhanced activity compared to ligand nih.gov |

| Copper(II) Complex | Escherichia coli | Enhanced activity compared to ligand nih.gov |

| Palladium(II) Complex | Gram-positive bacteria | Better inhibition than steroidal thiosemicarbazone ligand nih.gov |

| Palladium(II) Complex | Gram-negative bacteria | Better inhibition than steroidal thiosemicarbazone ligand nih.gov |

Similar to their antibacterial properties, this compound and its metal complexes have demonstrated notable in vitro antifungal activity against various fungal pathogens. nih.govnih.gov A review of thiosemicarbazones and their metal complexes as antifungal agents highlighted that metal complexes, especially those with copper(II) and zinc(II), generally display the highest activity. nih.gov

These compounds have been tested against a wide array of fungal strains, including Candida albicans and Aspergillus niger. nih.govsaudijournals.com While many fungi are susceptible, Aspergillus niger has shown considerable resistance to a majority of the tested compounds. nih.gov The fungistatic activity is typically quantified by measuring the zone of inhibition, minimum inhibitory concentration (MIC), or the percentage of growth inhibition. nih.gov

Studies on thiosemicarbazone derivatives have shown their potential against mycotoxigenic fungi that affect cereals. researchgate.net The coordination of metal ions to the thiosemicarbazone ligand is a key factor in enhancing the antifungal potency. nih.gov For example, this compound itself showed some activity in stunting the growth of Botrytis allii. researchgate.net

Table 2: In Vitro Antifungal Activity of this compound and its Metal Complexes

| Compound/Complex | Fungal Pathogen | Activity/Observation |

|---|---|---|

| This compound | Botrytis allii | Some growth stunting activity researchgate.net |

| Copper(II) Complex | Candida albicans | Generally high activity nih.govidsi.md |

| Zinc(II) Complex | Candida albicans | Generally high activity nih.gov |

| Metal Complexes | Aspergillus niger | Often resistant nih.govsaudijournals.com |

The antimicrobial action of thiosemicarbazones and their metal complexes is believed to be multifactorial. One of the key mechanisms involves the chelation of metal ions that are essential for the enzymatic activities within microbial cells. researchgate.net This chelation can disrupt normal cellular processes and lead to cell death.

Furthermore, these compounds can interfere with microbial DNA. Biochemical studies have shown that some metal complexes of thiosemicarbazones can cause powerful and complete degradation of DNA. researchgate.net The interaction with DNA is a significant aspect of their antimicrobial mechanism.

Enzyme inhibition is another critical pathway. Thiosemicarbazones are known to target various microbial enzymes. For instance, their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, has been well-documented in the context of their anticancer activity and is also relevant to their antimicrobial effects. researchgate.net The redox activity of metal-thiosemicarbazone complexes can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components. researchgate.net

Antifungal Activity against Fungal Pathogens [7, 10, 18, 22]

In Vitro Anticancer Efficacy and Cellular Targets

The anticancer potential of this compound and its metal complexes has been a major focus of research. researchgate.net These compounds have shown efficacy against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cell proliferation. mdpi.com

Numerous in vitro studies have demonstrated the cytotoxic effects of this compound and its metal complexes on various human cancer cell lines. benthamopenarchives.com The coordination to a metal ion, particularly copper, often significantly enhances the cytotoxicity. mdpi.comnih.gov These complexes have shown activity against cell lines from colon carcinoma, melanoma, pancreatic adenocarcinoma, breast cancer, and ovarian carcinoma, sometimes in the low nanomolar range. nih.govnih.gov

The primary mechanism of cell death induced by these compounds is often apoptosis. mdpi.comresearchgate.net Flow cytometry analysis has shown that active thiosemicarbazone derivatives can induce a significant percentage of DNA fragmentation in cancer cells, a hallmark of apoptosis. researchgate.net For example, some copper(II) complexes have been shown to induce apoptosis by catalyzing the production of intracellular reactive oxygen species (ROS). nih.gov

In addition to apoptosis, these compounds can also cause cell cycle arrest. mdpi.com For instance, the well-studied thiosemicarbazone, Dp44mT, induces G1 cell cycle arrest in breast cancer cells. mdpi.com The cytotoxic activity is often selective, with some compounds showing lower toxicity towards normal, non-cancerous cell lines. mdpi.combiorxiv.org

Table 3: Cytotoxicity of this compound Derivatives and Metal Complexes on Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | IC50 Value/Observation |

|---|---|---|

| Copper(II) complexes | HCT-15 (colon), PSN1 (pancreatic) | Remarkable activity, some in low nanomolar range nih.gov |

| Thiazole (B1198619) derivatives | HL60 (leukemia), MCF-7 (breast) | Active with IC50 values of 43-76 μM researchgate.net |

| Palladium(II) complexes | Ovarian and Breast cancer lines | Significantly high cytotoxicity (IC50 < 1 µM and ~2 µM respectively) mdpi.com |

| Copper(II) complex 12 | A549 (lung cancer) | High anti-proliferative activity (0.20 ± 0.04 mM) nih.gov |

| Dp44mT | MCF-7 (breast cancer) | Low nanomolar activity nih.gov |

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for DNA replication and transcription, making them important targets for anticancer drugs. mdpi.comnih.gov Thiosemicarbazones and their metal complexes have been identified as inhibitors of these enzymes, particularly topoisomerase IIα. nih.govpreprints.org

The inhibition of topoisomerase II by these compounds can lead to the accumulation of DNA double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptosis. mdpi.compreprints.org While some thiosemicarbazone ligands themselves show weak inhibitory activity against topoisomerases, their metal complexes, especially with copper, have demonstrated significant inhibition. mdpi.compreprints.orgresearchgate.net

For instance, certain copper complexes can inhibit the relaxation and decatenation of DNA by targeting the ATPase domain of topoisomerase IIα. mdpi.com The iron chelator Dp44mT has been shown to cause DNA damage and selectively inhibit topoisomerase IIα in breast cancer cells. preprints.org This inhibition of topoisomerase activity represents a key mechanism through which these compounds exert their anticancer effects. researchgate.net

Iron Chelation Mechanisms in Cancer Cells

The heightened metabolic rate of cancer cells necessitates a greater demand for iron compared to normal cells, rendering iron metabolism a significant vulnerability in cancer biology. nih.gov Thiosemicarbazones, including this compound and its derivatives, are a class of chelating agents that effectively bind and sequester intracellular iron. nih.govoncotarget.com This iron chelation is a primary mechanism behind their anti-cancer activity.

The process of iron chelation by thiosemicarbazones in cancer cells involves several key actions:

Inhibition of Iron Uptake and Promotion of Iron Mobilization: Thiosemicarbazones can interfere with the cellular uptake of iron and facilitate its removal from the cell. nih.gov

Inhibition of Ribonucleotide Reductase: This iron-containing enzyme is crucial for DNA synthesis, and its inhibition through iron chelation leads to cell cycle arrest. nih.govnih.gov

Induction of Cell Cycle Arrest and Apoptosis: By depleting the intracellular iron pool, thiosemicarbazones can halt the cell cycle and trigger programmed cell death (apoptosis). nih.govnih.gov

Induction of Metastasis Suppressors: Some thiosemicarbazones have been shown to induce the expression of metastasis suppressor genes, such as NDRG1. nih.govmdpi.comgoogle.com

Metal complexes of thiosemicarbazones, particularly with iron and copper, exhibit potent cytotoxicity. nih.gov The anti-tumor activity of iron-thiosemicarbazone complexes is often explained by the initial depletion of iron from tumor cells followed by the formation of an Fe(III) complex. pmf.unsa.ba This complex can then undergo redox cycling, contributing to the generation of reactive oxygen species. pmf.unsa.ba

Oxidative Stress Induction

A key mechanism of action for this compound and its metal complexes in cancer therapy is the induction of oxidative stress. oncotarget.comnih.gov Cancer cells inherently possess higher levels of reactive oxygen species (ROS) than normal cells due to oncogenic transformations and altered metabolism. nih.gov This makes them more susceptible to further increases in oxidative stress induced by therapeutic agents. nih.gov

Thiosemicarbazones and their metal complexes, especially with copper and iron, are effective at generating ROS within cancer cells. nih.govnih.govnih.gov This is achieved through a "double punch" mechanism where the compounds not only bind intracellular iron but also promote redox cycling reactions. nih.gov The formation of redox-active metal complexes leads to the production of cytotoxic ROS through processes like the Fenton reaction. pmf.unsa.banih.gov This surge in ROS can cause significant cellular damage, including:

Lipid peroxidation

Protein oxidation

DNA damage nih.gov

This disruption of cellular redox homeostasis ultimately leads to cell death. nih.gov Furthermore, these compounds can deregulate the antioxidant capacity of cancer cells, further exacerbating oxidative stress and leading to apoptosis and cell cycle arrest. oncotarget.com The strategy of combining copper complexes of thiosemicarbazones with other redox-active compounds has been shown to synergistically enhance the elimination of cancer cells by inducing lethal levels of oxidative stress. nih.govnih.gov

Antioxidant and Free Radical Scavenging Capabilities

While inducing oxidative stress in cancer cells, thiosemicarbazones, including this compound, also exhibit antioxidant and free radical scavenging properties, which can be evaluated through various in vitro assays. mdpi.com

Several spectrophotometric methods are commonly employed to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. mdpi.commdpi.com The reduction of the violet DPPH radical to a colorless or yellowish hydrazine (B178648) is monitored by a decrease in absorbance at approximately 517 nm. mdpi.comrsc.org The extent of decolorization is proportional to the antioxidant's capacity. mdpi.com The simplicity, speed, and affordability of the DPPH assay make it a widely used method. rsc.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated, which has a characteristic blue-green color. mdpi.com Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at around 734 nm. mdpi.com A significant advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. mdpi.com

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This method is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex, which has a distinct yellow-orange color. nih.gov The reaction is typically carried out at a pH close to physiological pH (around 7.0), which can be an advantage for mimicking in vivo conditions. nih.gov

The table below summarizes the principles of these common antioxidant assays.

Interactive Data Table: In Vitro Antioxidant Assays| Assay | Principle | Measured Change | Wavelength |

|---|---|---|---|

| DPPH | Scavenging of the stable DPPH radical. | Decrease in absorbance (color loss). | ~517 nm |

| ABTS | Reduction of the ABTS radical cation. | Decrease in absorbance (color loss). | ~734 nm |

| CUPRAC | Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine. | Increase in absorbance (color formation). | ~450 nm |

Studies on various thiosemicarbazone derivatives have demonstrated their potential as antioxidants in these assays. nih.govresearchgate.net

The radical scavenging ability of thiosemicarbazones is attributed to their chemical structure, which typically includes nitrogen and sulfur atoms and often a phenolic hydroxyl group. pmf.unsa.bamdpi.com These functional groups can donate a hydrogen atom or an electron to neutralize free radicals. rsc.org

The primary mechanisms of radical scavenging are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to the free radical, thereby quenching it. rsc.org Phenolic hydroxyl groups are particularly effective in this mechanism.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. rsc.org The solvent can influence whether the HAT or SET mechanism is favored. mdpi.comnih.gov

The amine group within the thiosemicarbazone moiety is also a significant contributor to its antioxidant activity. pmf.unsa.ba However, when the thiosemicarbazone forms a complex with a metal ion, the involvement of the phenolic hydroxyl and amine groups in the coordination process can lead to a decrease in its antioxidant ability. pmf.unsa.ba

In Vitro Assays (e.g., DPPH, ABTS, CUPRAC) [13, 14, 17]

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Urease)

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, including monoamine oxidase (MAO) and urease.

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govmayoclinic.org There are two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmayoclinic.org Several studies have shown that synthetic thiosemicarbazone derivatives can act as potent MAO inhibitors. researchgate.netmdpi.com For instance, certain N-cyclohexyl thiosemicarbazone derivatives have shown potent and competitive inhibitory activity against MAO-A. researchgate.net Other studies on benzofuran/benzothiophene and thiosemicarbazone hybrids have identified compounds with significant, reversible, and non-competitive inhibitory effects on MAO-B. mdpi.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiosemicarbazone derivatives have demonstrated significant in vitro inhibitory activity against urease, with some compounds showing potency greater than the standard inhibitor, thiourea. researchgate.net

The table below presents examples of enzyme inhibition by thiosemicarbazone derivatives from various studies.

Interactive Data Table: Enzyme Inhibition by Thiosemicarbazone Derivatives| Enzyme | Thiosemicarbazone Derivative Class | Type of Inhibition | Reference |

|---|---|---|---|

| MAO-A | N-Cyclohexyl-2-[4-[(4-chlorophenyl)thio]benzylidene]hydrazine-1-carbothioamide | Reversible, Competitive | researchgate.net |

| MAO-B | Benzofuran/benzothiophene-thiosemicarbazone hybrids | Reversible, Non-competitive | mdpi.com |

| Urease | 1,4-benzodioxane-based thiosemicarbazones | Potent Inhibition | researchgate.net |